molecular formula C37H38O18 B14852941 3-O-[5'''-O-feruloyl-beta-D-apiofuranosyl(1'''->2'')-beta-D-glucopyranosyl] rhamnocitrin

3-O-[5'''-O-feruloyl-beta-D-apiofuranosyl(1'''->2'')-beta-D-glucopyranosyl] rhamnocitrin

Katalognummer: B14852941
Molekulargewicht: 770.7 g/mol
InChI-Schlüssel: GGBVEOSSAOGQGK-BRAKJYLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-O-[5’‘’-O-feruloyl-beta-D-apiofuranosyl(1’‘’->2’')-beta-D-glucopyranosyl] rhamnocitrin is a natural product that belongs to the class of flavonol glycosides. The compound has a molecular formula of C37H38O18 and a molecular weight of 770.693 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-[5’‘’-O-feruloyl-beta-D-apiofuranosyl(1’‘’->2’')-beta-D-glucopyranosyl] rhamnocitrin typically involves the extraction from natural sources followed by purification processes. The compound can be isolated from plants such as Atriplex littoralis and Astragalus species . The extraction process often involves solvent extraction, followed by chromatographic techniques to purify the compound.

Industrial Production Methods

Industrial production of this compound is not well-documented, as it is primarily used for research purposes. large-scale extraction and purification methods would likely involve similar techniques as those used in laboratory settings, with optimization for higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-O-[5’‘’-O-feruloyl-beta-D-apiofuranosyl(1’‘’->2’')-beta-D-glucopyranosyl] rhamnocitrin can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

3-O-[5’‘’-O-feruloyl-beta-D-apiofuranosyl(1’‘’->2’')-beta-D-glucopyranosyl] rhamnocitrin has several scientific research applications, including:

    Chemistry: Used as a reference compound in the study of flavonol glycosides and their chemical properties.

    Biology: Investigated for its potential biological activities, such as antioxidant and anti-inflammatory effects.

    Medicine: Explored for its potential therapeutic benefits, including its role in preventing or treating certain diseases.

    Industry: Utilized in the development of natural product-based formulations and supplements

Wirkmechanismus

The mechanism of action of 3-O-[5’‘’-O-feruloyl-beta-D-apiofuranosyl(1’‘’->2’')-beta-D-glucopyranosyl] rhamnocitrin involves its interaction with various molecular targets and pathways. The compound is known to exert its effects through:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-O-[5’‘’-O-feruloyl-beta-D-apiofuranosyl(1’‘’->2’')-beta-D-glucopyranosyl] rhamnocitrin is unique due to its specific glycoside linkages and the presence of feruloyl and apiofuranosyl groups. These structural features contribute to its distinct chemical properties and potential biological activities .

Eigenschaften

Molekularformel

C37H38O18

Molekulargewicht

770.7 g/mol

IUPAC-Name

[(3S,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C37H38O18/c1-48-20-12-22(41)27-24(13-20)52-31(18-5-7-19(39)8-6-18)32(29(27)44)54-35-33(30(45)28(43)25(14-38)53-35)55-36-34(46)37(47,16-51-36)15-50-26(42)10-4-17-3-9-21(40)23(11-17)49-2/h3-13,25,28,30,33-36,38-41,43,45-47H,14-16H2,1-2H3/b10-4+/t25-,28-,30+,33-,34+,35+,36+,37-/m1/s1

InChI-Schlüssel

GGBVEOSSAOGQGK-BRAKJYLBSA-N

Isomerische SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@@H]([C@](CO4)(COC(=O)/C=C/C5=CC(=C(C=C5)O)OC)O)O)C6=CC=C(C=C6)O)O

Kanonische SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(CO4)(COC(=O)C=CC5=CC(=C(C=C5)O)OC)O)O)C6=CC=C(C=C6)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.